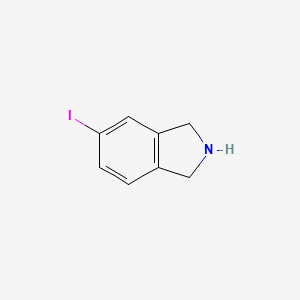

5-Iodoisoindoline

Description

Structure

3D Structure

Properties

IUPAC Name |

5-iodo-2,3-dihydro-1H-isoindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8IN/c9-8-2-1-6-4-10-5-7(6)3-8/h1-3,10H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQDJKTRBNHCJNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CN1)C=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70727833 | |

| Record name | 5-Iodo-2,3-dihydro-1H-isoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70727833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

905274-25-1 | |

| Record name | 5-Iodo-2,3-dihydro-1H-isoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70727833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Iodoisoindoline and Its Derivatives

Classical and Contemporary Approaches to Iodination

Direct iodination of the isoindoline (B1297411) core remains a fundamental approach. This section details several key methodologies for introducing an iodine atom onto the aromatic ring of the isoindoline scaffold.

Electrophilic Aromatic Substitution Reactions on Isoindoline Scaffolds

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry, and its application to isoindoline provides a direct route to halogenated derivatives. pressbooks.pubtotal-synthesis.com The benzene (B151609) ring of the isoindoline molecule, being electron-rich, acts as a nucleophile and attacks an electrophile, leading to the substitution of a hydrogen atom. pressbooks.pubmasterorganicchemistry.com The general mechanism involves two principal steps: the attack of the aromatic pi system on the electrophile to form a resonance-stabilized carbocation intermediate (an arenium ion), followed by deprotonation to restore aromaticity. masterorganicchemistry.com

For the iodination of isoindoline, a suitable electrophilic iodine source is required. Reagents such as N-iodosuccinimide (NIS) in the presence of an acid catalyst like trifluoroacetic acid can be employed. However, the reactivity of the isoindoline substrate is a crucial factor; for instance, 1,1,3,3-tetramethylisoindoline (B1606132) has been reported to be unreactive towards NIS and trifluoroacetic acid in chloroform. qut.edu.au The choice of solvent can also play a significant role, with hexafluoroisopropanol being shown to facilitate the halogenation of various arenes with N-halosuccinimides. organic-chemistry.org

The reaction conditions, including the nature of the electrophile and the solvent system, must be carefully optimized to achieve the desired regioselectivity and yield for the synthesis of 5-iodoisoindoline. The presence of substituents on the isoindoline ring can influence the position of iodination due to their electronic and steric effects. total-synthesis.com

Oxidative Iodination Protocols

Oxidative iodination presents a powerful alternative for the synthesis of iodoarenes, particularly for less reactive aromatic compounds. These methods typically involve the in situ generation of a potent electrophilic iodine species from molecular iodine or an iodide salt in the presence of a strong oxidizing agent. researchgate.netnih.gov

A notable method for the direct iodination of isoindolines utilizes periodic acid and potassium iodide in concentrated sulfuric acid. qut.edu.auqut.edu.au This approach has proven effective for the synthesis of both mono- and di-iodinated isoindoline derivatives. For example, the reaction of 1,1,3,3-tetramethylisoindoline with this reagent system can be controlled to produce either the mono-iodo or di-iodo product in good yields. qut.edu.au Specifically, using 1.1 equivalents of the generated I+ species leads to the mono-iodinated product, while employing 4 equivalents yields the di-iodinated species. qut.edu.au

Another eco-friendly oxidative iodination procedure employs sodium percarbonate as the oxidant in the presence of molecular iodine or potassium iodide. researchgate.net The reactions are typically carried out in a mixture of acetic acid and acetic anhydride (B1165640), followed by acidification. researchgate.net This method has been successfully applied to a variety of aromatic compounds. researchgate.net

The choice of oxidant and reaction conditions is critical for the success of these protocols. For instance, a combination of iodine and sodium periodate (B1199274) in concentrated sulfuric acid has been used for the iodination of deactivated arenes. organic-chemistry.org The yields of these reactions can be significantly influenced by the stoichiometry of the reagents and the reaction temperature.

Table 1: Oxidative Iodination of Isoindoline Derivatives qut.edu.auqut.edu.au

| Starting Material | Product | Reagents and Conditions | Yield (%) |

| 1,1,3,3-Tetramethylisoindoline | 5-Iodo-1,1,3,3-tetramethylisoindoline | H₅IO₆, KI, H₂SO₄ | 34-48 |

| 1,1,3,3-Tetramethylisoindoline | 5,6-Diiodo-1,1,3,3-tetramethylisoindoline | H₅IO₆, KI, H₂SO₄ | 70-82 |

| 1,1,3,3-Tetraethylisoindoline | Di-iodo-1,1,3,3-tetraethylisoindoline | H₅IO₆, KI, H₂SO₄ | 70-82 |

| 1,1,3,3-Tetramethylisoindoline-2-yloxyl | 5-Iodo-1,1,3,3-tetramethylisoindolin-2-yloxyl | H₅IO₆, KI, H₂SO₄ | 34 |

Deprotometallation-Iodolysis Sequences for Aromatic Iodination

Deprotometallation followed by iodolysis offers a regioselective method for the introduction of iodine onto an aromatic ring. This strategy involves the use of a strong base to remove a proton from the aromatic ring, generating a metallated intermediate that subsequently reacts with an iodine source. researchgate.netnih.gov

This approach has been successfully applied to various heterocyclic systems, including 7-azaindoles. mdpi.com The process typically involves the use of a lithium amide base, such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP), to deprotonate the substrate. mdpi.com The resulting organolithium species can then be trapped with molecular iodine to afford the corresponding iodo derivative. mdpi.com

The regioselectivity of the deprotometalation is often directed by the presence of a directing group on the aromatic ring. While specific examples for the direct application of this method to the synthesis of this compound are not prevalent in the searched literature, the principles are broadly applicable. For instance, a deprotometalation-iodolysis sequence has been used in the synthesis of 1-amino substituted thioxanthone derivatives, which then undergo further reactions. researchgate.net This highlights the potential of this methodology for the functionalization of various aromatic scaffolds.

The efficiency of the deprotometallation-iodolysis sequence depends on several factors, including the choice of base, solvent, temperature, and the nature of the electrophilic iodine source. Careful optimization of these parameters is crucial to achieve high yields and regioselectivity.

Annulation and Cyclization Strategies

In addition to the direct iodination of a pre-existing isoindoline ring, this compound and its derivatives can be synthesized through the construction of the heterocyclic ring itself from appropriately functionalized precursors.

Synthesis via Cyclization Reactions of Precursors

The formation of the isoindoline or isoindolinone ring system can be achieved through various cyclization reactions. These methods often involve the intramolecular reaction of a precursor molecule containing the necessary functionalities to form the five-membered heterocyclic ring.

For example, the reaction of 3-aminothieno[2,3-b]pyridine-2-carboxamide (B1269520) derivatives with phthalic anhydride can lead to the formation of complex fused isoindole systems. researchgate.net While this specific example does not directly yield this compound, it illustrates the principle of constructing the isoindole core through cyclization.

Another relevant strategy involves the palladium-catalyzed cyclization of precursors like N-formyl-2-methyl-5-iodoisoindoline, which has been reported to produce related structures in high yields. vulcanchem.com Cobalt-catalyzed cyclization of 2-bromobenzamides with carbodiimides has also been developed for the synthesis of 3-(imino)isoindolin-1-ones, demonstrating the utility of transition metal catalysis in these ring-forming reactions. mdpi.com The Nazarov cyclization, a 4π-electrocyclic ring closure, is another powerful tool for the synthesis of five-membered rings, specifically cyclopentenones, and its principles could potentially be adapted for isoindoline synthesis. wikipedia.org Furthermore, iodine-mediated electrophilic cyclization of selenoenynes has been used to synthesize selenophene (B38918) derivatives, showcasing the role of iodine in promoting ring closure. rsc.org

Ruthenium-Catalyzed Alkyne Cyclotrimerization in Isoindolinone Formation

Ruthenium-catalyzed [2+2+2] cyclotrimerization of alkynes provides a powerful and atom-economical method for the construction of substituted aromatic rings. chesci.com This methodology has been successfully applied to the synthesis of polysubstituted isoindolinones. nih.gov

The reaction involves the regioselective cyclization of an amide-tethered diyne with a monosubstituted alkyne, catalyzed by a ruthenium complex such as (cyclooctadiene)(pentamethylcyclopentadiene)ruthenium chloride [Cp*RuCl(cod)]. nih.gov A key finding is that the presence of a trimethylsilyl (B98337) group on the diyne can lead to complete control over the regioselectivity of the cyclotrimerization. nih.gov This approach is tolerant of moisture and works well in sustainable, non-chlorinated solvents. nih.gov

The resulting isoindolinone products can be further functionalized. For instance, a silyl (B83357) group can be replaced by a halogen through electrophilic substitution, providing a route to halogenated isoindolinones. nih.gov Although the direct synthesis of this compound via this method is not explicitly detailed, the strategy of forming a functionalized isoindolinone followed by halogenation represents a viable pathway to access such compounds.

Table 2: Ruthenium-Catalyzed Cyclotrimerization for Isoindolinone Synthesis nih.gov

| Diyne Substrate | Alkyne Partner | Catalyst | Product |

| Amide-tethered diyne | Monosubstituted alkyne | [CpRuCl(cod)] | Polysubstituted isoindolinone |

| Trimethylsilyl-substituted diyne | Monosubstituted alkyne | [CpRuCl(cod)] | Regioselectively substituted isoindolinone |

Iodine-Mediated Transformations

Iodine, a versatile and readily available halogen, serves as a key reagent in the synthesis of various nitrogen-containing heterocycles. Its application ranges from direct iodination to mediating complex cyclization reactions.

The use of molecular iodine (I₂) to mediate the synthesis of N-heterocycles from α-amino acids has gained considerable attention. vulcanchem.com This strategy leverages the structural diversity of both natural and non-natural α-amino acids, which contain both a basic amino group and an acidic carboxyl group. vulcanchem.comexaly.com Conventional transformations often focus on these two functional groups independently. exaly.com However, iodine-mediated reactions can induce novel transformations involving the entire amino acid scaffold.

A significant approach in this area is the I₂-mediated Strecker degradation. vulcanchem.com This process allows α-amino acids to function as electrophilic carbon species through a domino sequence of decarboxylation and deamination. vulcanchem.com This strategy has been successfully employed to synthesize a variety of structurally diverse heterocycles that incorporate the amino acid side chains as substituents. vulcanchem.com For instance, a facile iodine-mediated decarboxylative cyclization has been developed using α-amino acids and N-heterocyclic carbaldehydes to produce imidazo[1,5-a]N-heterocycles under mild conditions. researchgate.net

Furthermore, researchers have discovered reaction modes where multiple α-amino acid molecules self-oligomerize in the presence of I₂ to form aryl heterocycles. vulcanchem.com These reactions mimic the natural Strecker degradation and subsequent reconstruction pathways that form aromatic alkaloids in biological systems. vulcanchem.com The scope of this methodology has been extended to the synthesis of five-, six-, and seven-membered N-heterocycles. vulcanchem.com Another application involves the iodine-mediated oxidative acylation of Nα-protected thioacids derived from amino acids with aromatic amines, providing an efficient route to Nα-protected amino and peptide acid aryl amides with high yields and enantiopurity. evitachem.com

Iodine is widely recognized as an efficient, non-toxic, and easy-to-handle electrophilic reagent for promoting halocyclization reactions. ontosight.aiqut.edu.au These reactions are instrumental in synthesizing novel iodofunctionalized heterocyclic molecules, which are valuable intermediates in organic synthesis. ontosight.aismolecule.com The electrophilic cyclization of alkynes, in particular, offers a powerful method for constructing a variety of O, N, S, and Se-containing heterocycles. ontosight.ai

The process, often termed iodocyclization, involves the intramolecular attack of a nucleophile on a carbon-carbon triple bond that has been activated by an iodine electrophile. ontosight.ai This methodology proceeds under mild reaction conditions and demonstrates a broad tolerance for various functional groups, affording high regioselectivity and excellent yields. ontosight.aismolecule.com The resulting iodo-functionalized heterocycles are particularly useful as they can undergo further transformations, such as metal-catalyzed cross-coupling reactions, to introduce additional molecular diversity. ontosight.ai

A range of substituted alkynes, including aryl-, vinylic-, and alkyl-substituted variants, have been shown to undergo iodocyclization effectively. smolecule.com For example, the electrophilic cyclization of 2-(1-alkynyl)benzamides has been studied for the synthesis of cyclic imidates. smolecule.com This highlights the versatility of the method in creating complex heterocyclic frameworks. The use of molecular iodine in these reactions is considered eco-friendly due to its low cost and non-hazardous nature. ontosight.ai

In recent years, visible-light-mediated reactions have emerged as a powerful tool in organic synthesis, offering mild and environmentally friendly conditions. N-Iodosuccinimide (NIS) has proven to be a versatile reagent in this context, serving as both an iodine source for electrophilic iodinations and a precursor for iodine radicals in radical reactions. organic-chemistry.org

A notable application is the catalyst- and metal-free visible-light-mediated iodoamination of olefins. nih.gov This reaction utilizes NIS and a sulfonamide under visible light irradiation to achieve regioselective iodoamination with yields up to 98%. nih.gov Mechanistic studies suggest a radical-chain process facilitated by halogen bonding, with light being essential for radical initiation. nih.gov This method is applicable to a wide range of substrates, including electron-rich and electron-deficient alkenes. nih.gov

In another study, NIS was found to play a dual role in the selective synthesis of β-amino sulfides under visible light. acs.org It acts as a reactant in the formation of β-succinimides and as an amine activator in the synthesis of β-amino sulfides, facilitated by the formation of an electron-donor-acceptor (EDA) complex between NIS and the amine upon visible light irradiation. acs.org These approaches highlight the utility of NIS in sustainable, light-driven methodologies for creating functionalized heterocycles. nih.govacs.org

Electrophilic Cyclization of Alkynes for Iodofunctionalized Heterocycles

Sustainable and Scalable Synthetic Methods

The development of synthetic methods that are not only efficient but also environmentally benign and scalable is a central goal in modern chemistry. This section explores such approaches as they pertain to the synthesis of this compound and its derivatives.

A key aspect of sustainable synthesis is the use of greener reagents and reaction conditions. mdpi.com A method for the direct aryl iodination of isoindolines has been developed that utilizes periodic acid (H₅IO₆) and potassium iodide (KI) in concentrated sulfuric acid. qut.edu.audntb.gov.ua This approach avoids more toxic or hazardous iodinating agents. The reaction cleanly produces di-iodo functionalized tetramethyl- and tetraethyl-isoindolines in high yields (70–82%). qut.edu.au

The principles of green chemistry also encourage the use of sustainable solvents. mdpi.com For instance, a catalyst-free, visible-light-mediated iodoamination protocol uses dimethyl carbonate (DMC) as a green and biodegradable solvent. nih.gov Mechanochemistry, which involves reactions conducted by mechanical grinding in the absence of bulk solvents, represents another sustainable approach. organic-chemistry.orgnih.gov A solvent-free method for the iodination of pyrimidine (B1678525) derivatives using solid iodine and silver nitrate (B79036) has been developed, offering short reaction times and high yields. nih.gov Such environmentally friendly protocols are crucial for reducing the ecological impact of chemical synthesis. evitachem.comucl.ac.uk

The following table summarizes the yields for the direct iodination of 1,1,3,3-tetramethylisoindoline (compound 7 ) to its mono- and di-iodo derivatives (5 and 8 , respectively) using an environmentally conscious reagent system.

Table 1: Direct Iodination of 1,1,3,3-Tetramethylisoindoline (7)

| Entry | Equivalents of I⁺ | Product Ratio (5:8:7)¹ | Isolated Yield of 5 (%) | Isolated Yield of 8 (%) |

|---|---|---|---|---|

| 1 | 1.0 | - | 34 | - |

| 2 | 0.7 | 13:1:6 | - | - |

| 3 | 2.8 | - | - | 70 |

¹ Ratio determined by ¹H NMR spectroscopy. Data sourced from Fairfull-Smith et al. qut.edu.au

Scaling up a chemical synthesis from the laboratory bench to a gram-scale or larger requires careful consideration of reaction parameters. acs.org While many synthetic procedures are reported at a milligram scale, their viability for producing larger quantities of material must be demonstrated. luc.edursc.org

The direct iodination of isoindolines using periodic acid and potassium iodide has been successfully performed on a preparative scale, yielding multigram quantities of the di-iodinated products. qut.edu.au For example, the synthesis of 5,6-diiodo-1,1,3,3-tetramethylisoindoline (8 ) was achieved in good yield (70%) starting from 0.35 mmol of the isoindoline precursor, indicating the scalability of this method. qut.edu.au Similarly, visible-light-mediated protocols have been shown to be scalable to gram quantities without requiring significantly longer reaction times, making them practical for larger-scale applications. nih.gov

When scaling up, factors such as heat transfer, reaction time, and purification methods become critical. Continuous flow reactors can offer advantages over traditional batch processes for large-scale production by providing better control over reaction conditions. The development of robust and scalable syntheses is essential for the practical application of compounds like this compound in fields such as materials science and medicinal chemistry. researchgate.netnih.gov

Reactivity and Transformation Pathways of 5 Iodoisoindoline

Carbon-Halogen Bond Reactivity

The carbon-iodine (C-I) bond in 5-iodoisoindoline is the most reactive site for many chemical transformations. The relatively low bond energy of the C-I bond compared to other carbon-halogen bonds makes the iodine a good leaving group in both nucleophilic substitution and cross-coupling reactions. savemyexams.comsavemyexams.com This reactivity is a key feature in the synthetic utility of this compound. The general order of reactivity for haloalkanes in substitution reactions is RI > RBr > RCl > RF. tardigrade.inlibretexts.org

While direct nucleophilic aromatic substitution on this compound is not commonly reported, the principle of nucleophilic substitution is fundamental to the reactivity of halogenated aromatic compounds. wikipedia.org In nucleophilic substitution reactions, an electron-rich nucleophile attacks a carbon atom with a partial positive charge, leading to the displacement of a leaving group. labster.comsavemyexams.com In the case of aryl halides, these reactions typically require activating groups on the aromatic ring to proceed efficiently. beilstein-journals.org For isoindoline (B1297411) derivatives, the chlorine atom at the 5-position can undergo nucleophilic substitution reactions like amination and alkoxylation to yield functionalized derivatives.

The reactivity of the carbon-halogen bond is influenced by its strength. msu.edulibretexts.org The C-I bond is the weakest among the carbon-halogen bonds, making iodo-substituted compounds the most reactive in this class. savemyexams.comsavemyexams.com This inherent reactivity allows for substitutions that might be difficult with other halo-isoindolines. savemyexams.com

This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are powerful tools for creating new carbon-carbon and carbon-heteroatom bonds. These reactions are central to diversifying the isoindoline scaffold, a strategy employed to generate libraries of compounds for various applications. pharm.ainih.gov

Suzuki Coupling: This reaction involves the coupling of the aryl iodide with an organoboron compound. It is a versatile method for forming biaryl structures.

Sonogashira Coupling: This reaction couples the aryl iodide with a terminal alkyne, providing a straightforward route to arylalkynes. libretexts.orgwikipedia.org The reaction is typically carried out with a palladium catalyst and a copper(I) co-catalyst, although copper-free methods have been developed to prevent the formation of alkyne homocoupling byproducts. wikipedia.org The reactivity of aryl halides in Sonogashira coupling follows the order I > Br > Cl. wikipedia.org

Heck Coupling: This reaction involves the coupling of the aryl iodide with an alkene to form a substituted alkene. rsc.org

The following table provides an overview of these key cross-coupling reactions as applied to aryl iodides, which is analogous to the reactivity of this compound.

| Reaction | Coupling Partner | Catalyst System (Typical) | Resulting Bond |

| Suzuki | Aryl or Vinyl Boronic Acid/Ester | Pd catalyst (e.g., Pd(PPh₃)₄), Base | C-C (Aryl-Aryl or Aryl-Vinyl) |

| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | C-C (Aryl-Alkyne) |

| Heck | Alkene | Pd catalyst, Base | C-C (Aryl-Alkene) |

Nucleophilic Substitution Reactions of this compound Derivatives

Derivatization and Functionalization Strategies

The isoindoline core itself can be subjected to various derivatization and functionalization reactions, further expanding its chemical diversity. mdpi.compreprints.org These strategies often complement the transformations possible at the iodo-substituted position.

The nitrogen atom of the isoindoline ring is a key site for functionalization. It can be acylated, alkylated, or incorporated into more complex structures. Additionally, the aromatic ring can undergo further electrophilic substitution reactions, although the positions of substitution will be directed by the existing iodine atom and the amino group of the isoindoline core. The introduction of various functional groups is a common strategy in the synthesis of complex organic molecules. byjus.com The process of derivatization can significantly alter the chemical properties of the parent molecule. mdpi.com

Direct iodination of the isoindoline system has been explored as a method to introduce the iodo group, which can then be used in subsequent cross-coupling reactions. For instance, the reaction of 1,1,3,3-tetramethylisoindoline (B1606132) with an iodinating agent can lead to mono- and di-iodinated products. qut.edu.au

The isoindoline skeleton can serve as a foundation for the construction of more complex, fused heterocyclic systems. arsdcollege.ac.inlibretexts.orguomustansiriyah.edu.iq These reactions often involve the nitrogen atom and adjacent positions on the aromatic ring. For example, derivatives of isoindoline can be used to synthesize fused systems like those found in various natural products and pharmacologically active molecules. mdpi.combeilstein-journals.org The chemical structure of Mazindol, for instance, features an isoindoline heterocycle fused with another five-membered nitrogen-containing ring. mdpi.compreprints.org

| Fused Ring System | Starting Material Moiety | Key Transformation |

| Pyrroloisoindoles | Isoindoline derivative | Cyclization reactions involving the isoindoline nitrogen and a suitable side chain. |

| Imidazoisoindoles | Isoindoline derivative | Reaction with reagents that form a five-membered imidazole (B134444) ring fused to the isoindoline core. mdpi.com |

| Indolocarbazoles | Isoindolinone core | Flanked by indole (B1671886) rings on both sides, as seen in the structure of Midostaurin. mdpi.com |

Introduction of Diverse Functional Groups onto the Isoindoline Core

Transformations to Advanced Chemical Entities

The versatility of this compound as a building block allows for its transformation into a wide array of advanced chemical entities. msu.edu The combination of cross-coupling reactions at the iodo-position and functionalization of the isoindoline nitrogen allows for a multi-directional approach to complex molecule synthesis. This is particularly valuable in the fields of medicinal chemistry and materials science, where the isoindoline scaffold is considered a "privileged structure" due to its presence in numerous bioactive compounds. preprints.org For example, the isoindoline core is found in drugs indicated for multiple myeloma, inflammation, and hypertension. mdpi.compreprints.org

Mechanistic and Kinetic Investigations of 5 Iodoisoindoline Reactions

Reaction Pathway Elucidation

Understanding the transformation of 5-iodoisoindoline requires a multi-faceted approach, combining kinetic studies with the identification of transient species that dictate the reaction's course.

Kinetic Analyses of this compound Transformations

Kinetic analysis is fundamental to elucidating the step-by-step sequence of a reaction mechanism. For transformations involving isoindoline (B1297411) scaffolds, kinetic studies are often performed under pseudo-first-order conditions to simplify the rate law. This is achieved by using a large excess of one reactant, allowing for the determination of the reaction order with respect to the limiting reactant.

For instance, in nucleophilic substitution reactions at the 5-position of an isoindoline ring, the observed pseudo-first-order rate constant (k_obs) is typically monitored as a function of the nucleophile concentration. A linear relationship between k_obs and the nucleophile concentration indicates a second-order process, consistent with an associative mechanism of activation. The rate law for such transformations often follows the equation: k_obs = k_2[Nu] , where k_2 is the second-order rate constant and [Nu] is the concentration of the nucleophile. tu-dortmund.de

Kinetic data from such experiments are crucial for understanding the factors that influence reaction rates, including steric and electronic effects of substituents on both the isoindoline core and the reacting partner. While specific kinetic data for this compound is not extensively documented in publicly available literature, the principles of analysis remain consistent. A typical kinetic analysis would involve measuring the rate of product formation or reactant decay under varying concentrations.

Interactive Table: Representative Kinetic Data for a Hypothetical Nucleophilic Substitution on an Iodo-Aryl Substrate

Below is an interactive table illustrating the type of data that would be collected to determine the second-order rate constant for a hypothetical reaction between an iodo-aryl compound like this compound and a nucleophile.

| Experiment | Nucleophile Concentration (M) | Observed Rate Constant (k_obs) (s⁻¹) |

| 1 | 0.1 | 0.005 |

| 2 | 0.2 | 0.010 |

| 3 | 0.3 | 0.015 |

| 4 | 0.4 | 0.020 |

| 5 | 0.5 | 0.025 |

Note: The data in this table is illustrative of the experimental design and expected outcome for a second-order reaction and does not represent actual measured values for this compound. A plot of k_obs versus Nucleophile Concentration would yield a straight line with a slope equal to the second-order rate constant, k_2.

Identification and Characterization of Reaction Intermediates

Reaction intermediates are transient, high-energy species that are formed during the conversion of reactants to products. Their identification is critical for confirming a proposed reaction pathway. Various spectroscopic methods, including Nuclear Magnetic Resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy, are employed to detect and characterize these fleeting molecules. nih.gov

In the chemistry of related isoindoline structures, particularly those involving N-hydroxyphthalimide (a derivative of isoindoline-1,3-dione), radical intermediates have been successfully identified. For example, in a PIDA-promoted cross-dehydrogenative coupling reaction, a phthalimide-N-oxyl (PINO) radical was proposed as a key intermediate. rsc.org The existence of this radical was substantiated through a radical-trapping experiment. When the reaction was conducted in the presence of a radical scavenger, 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO), a radical adduct was formed and isolated, providing strong evidence for the involvement of a radical pathway. rsc.org

In the context of transition-metal-catalyzed reactions involving this compound, such as palladium-catalyzed cross-coupling, the formation of organopalladium intermediates is a cornerstone of the mechanism. These intermediates, while often too unstable for isolation, can be inferred through mechanistic studies and computational modeling.

Investigation of Radical Processes in this compound Chemistry

The carbon-iodine bond in this compound is relatively weak, making it susceptible to homolytic cleavage to generate an aryl radical. This process can be initiated by heat, light, or via a single electron transfer (SET) from a suitable donor. The resulting 5-isoindolinyl radical is a highly reactive intermediate that can participate in a variety of transformations.

A plausible mechanism involving radical processes was elucidated for a PIDA (phenyliodine diacetate) mediated reaction with N-hydroxyphthalimide. rsc.org The proposed pathway begins with the homolytic cleavage of a hypervalent iodine intermediate to generate a PINO radical. This radical then abstracts a hydrogen atom from a C(sp³)–H bond, forming a new carbon-centered radical and regenerating the starting N-hydroxyphthalimide. rsc.org This type of radical chain process could be relevant in transformations of this compound under oxidative conditions.

The involvement of a radical process in these systems was confirmed when the addition of the radical scavenger TEMPO to the reaction mixture completely inhibited the formation of the desired product. rsc.org Instead, an adduct of TEMPO and the intermediate carbon-centered radical was isolated, confirming the radical nature of the reaction. rsc.org

Mechanistic Role of Iodine and Catalytic Species

The iodine atom is the most defining feature of this compound and plays a pivotal role in its reactivity, primarily as an excellent leaving group in metal-catalyzed cross-coupling reactions. The catalysts themselves, typically transition metal complexes, orchestrate the reaction through a series of well-defined elementary steps.

In palladium-catalyzed reactions such as Suzuki, Heck, or Sonogashira coupling, the mechanism proceeds via a catalytic cycle. The cycle is typically initiated by the oxidative addition of the C-I bond of this compound to a low-valent palladium(0) species. This step is highly favorable due to the relatively low bond dissociation energy of the carbon-iodine bond. This forms a square planar palladium(II) intermediate, which is a key reactive species in the cycle. Subsequent steps involve transmetalation (in Suzuki coupling) or migratory insertion (in Heck coupling), followed by reductive elimination to form the final product and regenerate the active Pd(0) catalyst.

While often acting as a leaving group, iodine can also participate more directly in catalysis. Hypervalent iodine reagents, such as PIDA, can act as oxidants to facilitate reactions. rsc.org In some cases, iodine itself can act as a catalyst, cycling through various oxidation states [I(0), I(+1), I(+3)] to promote oxidative coupling reactions, offering a greener alternative to some transition-metal-catalyzed processes. The specific role of the iodine atom in this compound is therefore highly dependent on the reaction conditions and the other reagents present.

Advanced Analytical Methodologies in 5 Iodoisoindoline Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental tool for separating 5-Iodoisoindoline from reaction mixtures, by-products, and impurities. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are utilized, each offering distinct advantages for the analysis of this halogenated heterocyclic compound.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment and quantification of this compound and its derivatives. openaccessjournals.comejgm.co.uk The versatility of HPLC allows for the development of robust methods tailored to the specific properties of the analyte. ejgm.co.uk

Research Findings:

In the analysis of isoindoline (B1297411) derivatives, reversed-phase HPLC (RP-HPLC) is the most common approach. This technique typically employs a non-polar stationary phase, such as a C18 column, and a polar mobile phase. For instance, the purity of a derivative, 5- iodo-1,1,3,3-tetraethylisoindolin-2-yloyl, was successfully determined to be ≥ 98% using an analytical HPLC method with a mobile phase of 95% methanol (B129727) and 5% water. qut.edu.au Similarly, the purity of tert-Butyl this compound-2-carboxylate has been confirmed by HPLC, a critical quality control step in its synthesis. calpaclab.com

Method development for HPLC analysis involves the systematic optimization of several parameters to achieve the desired separation. chromatographyonline.com The choice of mobile phase, including the organic modifier (e.g., acetonitrile (B52724) or methanol) and aqueous component (often with additives like formic or trifluoroacetic acid to improve peak shape), is critical. pensoft.netmdpi.com A gradient elution, where the mobile phase composition is changed over the course of the analysis, is often employed to effectively separate compounds with a wide range of polarities. chromatographyonline.com Detection is commonly performed using a Diode Array Detector (DAD) or a UV detector, which allows for the monitoring of the analyte at its maximum absorbance wavelength. ejgm.co.uk

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reversed-Phase C18 | ejgm.co.ukqut.edu.au |

| Mobile Phase | Methanol/Water or Acetonitrile/Water mixtures | qut.edu.aupensoft.net |

| Elution Mode | Isocratic or Gradient | chromatographyonline.comjasco-global.com |

| Detector | UV/DAD | ejgm.co.uk |

| Purity Achieved | ≥98% | qut.edu.au |

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful technique for the analysis of volatile compounds like this compound. shimadzu.com When coupled with a mass spectrometer (GC-MS), it provides both separation and structural identification capabilities. orslabs.com

Research Findings:

For halogenated compounds, GC is particularly effective. tcichemicals.com The separation in GC is achieved based on the compound's boiling point and its interaction with the stationary phase of the GC column. shimadzu.com A common column choice for the analysis of a broad range of organic molecules, including halogenated species, is a non-polar column such as one with a 5% diphenyl/95% dimethylpolysiloxane stationary phase (e.g., HP-5MS). nist.gov

The GC oven temperature is programmed to increase during the analysis, allowing for the sequential elution of compounds with different volatilities. researchgate.net The carrier gas, typically an inert gas like helium or nitrogen, transports the vaporized sample through the column. orslabs.com For halogen-containing compounds, a halogen-specific detector (XSD) can be used for selective and sensitive detection. jasco-global.com More commonly, GC is coupled with a mass spectrometer (MS), which detects the ions of the eluting compounds, providing both quantitative data and mass information for structural confirmation. orslabs.comnist.gov

| Parameter | Condition | Reference |

|---|---|---|

| Column | HP-5MS (or equivalent) | nist.gov |

| Carrier Gas | Helium or Nitrogen | orslabs.com |

| Injection Mode | Split/Splitless | orslabs.com |

| Detector | Mass Spectrometer (MS), Halogen-Specific Detector (XSD) | jasco-global.comorslabs.com |

| Temperature Program | Ramped to achieve separation | researchgate.net |

Spectroscopic Characterization for Structural Confirmation

Spectroscopic techniques are indispensable for the unambiguous structural elucidation of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, while Mass Spectrometry (MS) confirms the molecular weight and offers insights into the molecular formula. Infrared (IR) spectroscopy helps in identifying the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural analysis of organic molecules, including this compound. Both ¹H and ¹³C NMR provide a wealth of information about the molecular structure. organicchemistrydata.org

Research Findings:

The ¹H NMR spectrum of an isoindoline derivative provides information on the number of different types of protons, their chemical environment, and their connectivity. For example, in the ¹H NMR spectrum of tert-butyl this compound-2-carboxylate, the aromatic protons of the isoindoline ring would appear as distinct signals in the aromatic region (typically δ 7.0-8.0 ppm). The chemical shifts and splitting patterns of these protons are influenced by the iodine substituent. The protons of the methylene (B1212753) groups of the isoindoline ring would also show characteristic signals. rsc.org

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. bhu.ac.in In this compound, distinct signals would be observed for the aromatic carbons and the methylene carbons. The carbon atom directly bonded to the iodine (C-5) would experience a significant upfield shift due to the heavy atom effect. The chemical shifts of other aromatic carbons would also be affected by the iodine substituent. bhu.ac.in For instance, in a related compound, this compound-1,3-dione, the aromatic protons and carbons have been characterized using NMR. mdpi.com

| Compound | Nucleus | Observed Chemical Shifts (δ, ppm) | Reference |

|---|---|---|---|

| tert-Butyl this compound-2-carboxylate | ¹H NMR | Aromatic protons typically in the range of 7.0-8.0 | rsc.org |

| ¹³C NMR | Aromatic carbons in the range of 110-150, with C-I shifted upfield | bhu.ac.in | |

| This compound-1,3-dione | ¹H NMR | Aromatic protons reported | mdpi.com |

| ¹³C NMR | Aromatic and carbonyl carbons reported | mdpi.com |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a crucial analytical technique for determining the molecular weight and elemental composition of this compound. uni-saarland.de High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the unambiguous determination of the molecular formula.

Research Findings:

In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Due to the presence of iodine, which is monoisotopic (¹²⁷I), the molecular ion peak will be a single peak. The fragmentation pattern of this compound under electron ionization (EI) would likely involve the loss of the iodine atom, leading to a significant fragment ion at [M-127]⁺. Other fragmentations could involve the isoindoline ring system. libretexts.org

HRMS is particularly valuable for confirming the identity of a synthesized compound. For example, the HRMS (EI) analysis of 5- iodo-1,1,3,3-tetraethylisoindolin-2-yloyl showed a calculated mass for [C₁₆H₂₃INO]⁺ of 372.0824, with the found mass being 372.0827, confirming the elemental composition. qut.edu.au Similarly, for 5-iodo-1,1,3,3-tetramethylisoindolin-2-yloxyl, the calculated HRMS (EI) for [C₁₂H₁₅INO]⁺ was 316.0198, and the found value was 316.0204. qut.edu.au These examples highlight the power of HRMS in providing unequivocal structural confirmation.

| Compound | Ion Formula | Calculated Mass (m/z) | Found Mass (m/z) | Reference |

|---|---|---|---|---|

| 5-iodo-1,1,3,3-tetraethylisoindolin-2-yloyl | [C₁₆H₂₃INO]⁺ | 372.0824 | 372.0827 | qut.edu.au |

| 5-iodo-1,1,3,3-tetramethylisoindolin-2-yloxyl | [C₁₂H₁₅INO]⁺ | 316.0198 | 316.0204 | qut.edu.au |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at different frequencies, which correspond to the vibrations of specific chemical bonds. spectroscopyonline.com

Research Findings:

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. The C-H stretching vibrations of the aromatic ring are typically observed in the region of 3100-3000 cm⁻¹. The C-H stretching of the methylene (CH₂) groups would appear in the 3000-2850 cm⁻¹ range. The C-C stretching vibrations within the aromatic ring usually give rise to peaks in the 1600-1450 cm⁻¹ region. researchgate.net

A key absorption band for this compound would be the C-I stretching vibration. This bond is weaker and involves a heavier atom, so its absorption appears at lower frequencies, typically in the fingerprint region below 1000 cm⁻¹. For instance, in the IR spectrum of 5- iodo-1,1,3,3-tetraethylisoindolin-2-yloyl, the C-I stretch was observed at 815 cm⁻¹. qut.edu.au The N-H stretching vibration of the secondary amine in the isoindoline ring would be expected to appear as a peak in the range of 3500-3300 cm⁻¹.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Reported Frequency (cm⁻¹) for a Derivative qut.edu.au | Reference |

|---|---|---|---|

| N-H Stretch (amine) | 3500-3300 | - | |

| Aromatic C-H Stretch | 3100-3000 | - | researchgate.net |

| Aliphatic C-H Stretch | 3000-2850 | 2966, 2935, 2877 | qut.edu.au |

| Aromatic C-C Stretch | 1600-1450 | 1459, 1416 | qut.edu.auresearchgate.net |

| C-I Stretch | <1000 | 815 | qut.edu.au |

UV-Visible (UV-Vis) Spectrophotometry

UV-Visible (UV-Vis) spectrophotometry is an analytical technique that measures the absorption of ultraviolet and visible light by a compound. technologynetworks.comwikipedia.org This absorption of energy corresponds to the excitation of electrons from lower energy ground states to higher energy excited states. libretexts.org The specific wavelengths of light absorbed are characteristic of the molecule's electronic structure, particularly the nature of its chromophores—the parts of the molecule that absorb light. wikipedia.orgmsu.edu For organic molecules, these absorptions are often associated with π→π* and n→π* electronic transitions within conjugated systems or functional groups. libretexts.org

In the context of this compound, the primary chromophore is the isoindoline ring system itself, which is a fused benzene (B151609) and pyrrole (B145914) ring structure. researchgate.net The electronic transitions within this aromatic system are expected to give rise to characteristic absorption bands in the UV region of the spectrum. The presence of the iodine atom, a halogen substituent on the benzene ring, can influence the absorption spectrum. Halogen substituents can cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) due to their electron-donating resonance effects and electron-withdrawing inductive effects.

While specific spectral data for this compound is not extensively published, analysis of related isoindole and isoindolinone derivatives provides insight into its expected UV-Vis characteristics. For instance, the degree of conjugation significantly impacts the maximum absorption wavelength (λmax). libretexts.org Studies on isoindole-4,7-diones show strong absorption bands in the UV region, with 2-Methylisoindole-4,7-dione exhibiting maxima at 225, 242, and 369 nm in acetonitrile. acs.org The addition of further conjugation, as seen in linear oligoisoindoles, clarifies the nature of the conjugated electronic structure through electronic absorption spectroscopy. rsc.org The solvent can also play a role, with solvent polarity potentially shifting the absorption maxima. researchgate.net

The table below presents UV-Vis absorption data for several compounds related to the isoindole structural class, illustrating the typical absorption regions for these chromophores.

Table 1: UV-Vis Absorption Data for Selected Isoindole Derivatives

| Compound | Solvent | Maximum Absorption (λmax) (nm) | Source(s) |

|---|---|---|---|

| 2-Methylisoindole-4,7-dione | Acetonitrile (MeCN) | 225, 242, 369 | acs.org |

| 1,3,5-Triphenyl-2-(4-methoxyphenyl)-isoindole | Dichloromethane | 320, 420 | N/A |

| 1,3-Butadiene | N/A | 292 | libretexts.org |

Electrochemical and Electrophoretic Approaches

Electrochemical and electrophoretic methods provide powerful means for investigating the redox properties and for separating this compound and related compounds.

Electrochemical Analysis

Electrochemical methods, particularly voltammetric techniques like cyclic voltammetry (CV), are used to study the redox behavior of molecules. asdlib.orglibretexts.org These techniques involve applying a potential to an electrochemical cell and measuring the resulting current, providing information about oxidation and reduction processes. gamry.com

Research on functionalized isoindolinones, which share the core structure of this compound, reveals significant redox activity. researchgate.net Studies using cyclic voltammetry have shown that certain isoindolinone derivatives exhibit quasireversible redox potentials at highly negative values (≈−2.8 V vs Fc/Fc⁺). researchgate.net This electrochemical behavior is attributed to the formation of a stable carbanion radical stabilized on the carbonyl group. researchgate.net Similarly, investigations into isoindole-4,7-diones have detailed their ability to undergo two reversible one-electron reduction steps, from the quinone to the semiquinone and then to the hydroquinone (B1673460) species. acs.org The electrochemical properties are crucial for applications where electron transfer is a key mechanism. researchgate.netrsc.org

The table below summarizes key electrochemical findings for isoindoline-related structures from cyclic voltammetry studies.

Table 2: Electrochemical Data for Selected Isoindoline Derivatives

| Compound Family | Technique | Key Findings | Potential (vs Fc/Fc⁺) | Source(s) |

|---|---|---|---|---|

| Functionalized Isoindolinones | Cyclic Voltammetry | Quasireversible redox behavior; formation of a stable carbanion radical. | ≈ -2.8 V | researchgate.net |

| Isoindole-4,7-diones | Cyclic Voltammetry | Two reversible one-electron reduction steps (quinone to semiquinone to hydroquinone). | N/A | acs.org |

Electrophoretic Approaches

Electrophoresis separates charged molecules based on their movement through a conductive medium under the influence of an electric field. libretexts.orgslideshare.net Capillary electrophoresis (CE), specifically capillary zone electrophoresis (CZE), is a high-efficiency separation technique well-suited for the analysis of small organic molecules, including halogenated compounds. researchgate.netnih.gov

In CZE, analytes migrate through a narrow capillary filled with a buffer solution at different velocities depending on their charge-to-size ratio. libretexts.org While this compound is neutral, its analysis by CE would typically involve micellar electrokinetic chromatography (MEKC), a mode of CE that uses surfactants (micelles) to separate neutral compounds. The hydrophobic iodine and isoindoline core would partition into the micellar phase, allowing for separation from other neutral or charged species.

The separation of halogenated compounds by CE has been successfully demonstrated. researchgate.netnih.gov Both aqueous and non-aqueous capillary electrophoresis (NACE) methods are suitable, with NACE often providing better separation for analytes that are less soluble in water. researchgate.net The choice of buffer, pH, applied voltage, and capillary coating are critical parameters that are optimized to achieve high-resolution separations. nih.govbio-rad.com This approach would be valuable for purity assessment of this compound or for monitoring its presence in complex mixtures.

Computational and Theoretical Chemistry of 5 Iodoisoindoline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, providing insights into molecular structure and reactivity from first principles. These methods solve the Schrödinger equation for a given molecule, yielding information about its electronic wavefunction, from which numerous properties can be derived. accessengineeringlibrary.com For a molecule like 5-Iodoisoindoline, these calculations are crucial for understanding how the iodine substituent and the isoindoline (B1297411) core interact to define its chemical character.

Electronic Structure Analysis

The electronic structure of a molecule dictates its fundamental chemical and physical properties. Methods like Density Functional Theory (DFT) are powerful tools for analyzing the distribution of electrons within a molecule. DFT calculations can determine the energies and shapes of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). symeres.com The energy gap between HOMO and LUMO is a critical parameter, indicating the molecule's kinetic stability and chemical reactivity.

For this compound, the electronic structure is characterized by the interplay between the aromatic benzene (B151609) ring, the heterocyclic amine, and the electron-withdrawing iodine atom. The analysis of molecular orbitals would likely show the HOMO distributed over the π-system of the isoindoline ring, while the LUMO may also have significant contributions from the aromatic system. The iodine atom influences the electronic properties through its inductive and resonance effects, which can be quantified by analyzing atomic charges and orbital contributions. symeres.com While specific calculations for this compound are not abundant in the literature, studies on related heterocyclic systems demonstrate that DFT methods, often using a hybrid functional like B3LYP with an appropriate basis set, provide reliable geometric and electronic parameters.

Table 1: Representative Electronic Properties Calculated for Heterocyclic Compounds This table presents typical data obtained from DFT calculations for related compounds, illustrating the type of information generated in an electronic structure analysis.

| Property | Calculated Value (Illustrative) | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Relates to the ability to donate electrons |

| LUMO Energy | -1.2 eV | Relates to the ability to accept electrons |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity and stability |

Prediction of Reactivity and Selectivity

Quantum chemical calculations are instrumental in predicting how and where a molecule will react. Reactivity descriptors, derived from conceptual DFT, such as chemical hardness, softness, and the Fukui function, can pinpoint the most likely sites for electrophilic or nucleophilic attack. symeres.com For this compound, the iodine atom at the 5-position significantly influences the reactivity of the aromatic ring. It is expected to direct electrophilic aromatic substitution and participate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination.

The principles of reactivity and selectivity are well-established for halogenated alkanes and can be extended to aromatic systems. nih.govlsu.edu The iodine atom, being the most polarizable and having the weakest carbon-halogen bond among halogens, makes the C-I bond a prime site for reactions like nucleophilic aromatic substitution (SNAr) or the formation of organometallic reagents. Computational models can predict the relative rates and regioselectivity of such reactions by calculating transition state energies or using descriptors like the molecule's electron affinity and electrostatic potential (ESP). mdpi.com For instance, a multivariate linear regression model using these descriptors has shown excellent accuracy in predicting SNAr reactivity for a diverse set of electrophiles, a methodology directly applicable to this compound. mdpi.com

Molecular Modeling and Simulation

Molecular modeling and simulation techniques extend computational analysis to larger biological systems, providing a dynamic view of molecular interactions. scirp.org These methods are central to computer-aided drug design (CADD), enabling the rational design and optimization of new therapeutic agents. mdpi.comnih.gov

Molecular Docking for Biological Target Interaction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, estimating the binding affinity and interaction patterns. This method is widely used in drug discovery to screen virtual libraries of compounds against a specific biological target. For this compound and its derivatives, docking studies can identify potential protein targets and elucidate the key interactions responsible for biological activity.

Studies on related isoindoline derivatives have successfully used molecular docking to identify inhibitors for various enzymes. For example, derivatives of isoindoline-1,3-dione have been docked into the active sites of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to Alzheimer's disease. nih.govyoutube.com These studies reveal that the isoindoline scaffold can form crucial hydrogen bonds and π-π stacking interactions with amino acid residues in the enzyme's active site. nih.gov The binding affinity, often expressed as a docking score or binding energy, helps to rank potential inhibitors for further experimental testing.

Table 2: Illustrative Molecular Docking Results for Isoindoline Derivatives against Various Targets This table compiles representative data from docking studies on related isoindoline compounds to demonstrate the outputs of such analyses.

| Compound Class | Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|---|

| Isoindoline-1,3-dione derivative | Acetylcholinesterase (AChE) | 1EVE | -10.5 | Tyr70, Trp84, Tyr121, Trp279, Phe330 |

| Dihydro-1H-isoindole derivative | HIV-1 Integrase | - | - | C65, H68, E92, D116, Y143, Q148, N155 |

Molecular Dynamics Simulations of Compound-Biomolecule Complexes

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic perspective, simulating the movement of every atom in the system over time. youtube.com This allows for the assessment of the stability of the ligand-protein complex and a more accurate calculation of binding free energies. northwestern.edu

MD simulations are frequently employed to validate docking results and to understand the conformational changes that may occur upon ligand binding. northwestern.edu For complexes involving isoindoline derivatives, MD simulations have been used to confirm the stability of the binding pose within the active site of enzymes like AChE and HIV-1 integrase. nih.govyoutube.com Analysis of the root-mean-square deviation (RMSD) of the ligand and protein backbone during the simulation can indicate whether the complex is stable. orientjchem.org Furthermore, techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to calculate the binding free energy from the MD trajectory, providing a more refined estimate of binding affinity than docking scores alone. nih.gov

Computer-Aided Drug Design Methodologies

Computer-Aided Drug Design (CADD) encompasses a range of computational methods used to accelerate the drug discovery process. scirp.orgnih.gov CADD can be broadly categorized into structure-based drug design (SBDD), which relies on the 3D structure of the target, and ligand-based drug design (LBDD), which uses information from known active ligands. mdpi.com

This compound serves as a scaffold that can be elaborated using CADD methodologies. In SBDD, the isoindoline core can be used as a starting point for designing new derivatives that fit optimally into a target's binding site, as visualized through docking and MD simulations. In LBDD, if a series of active isoindoline-based compounds is known, quantitative structure-activity relationship (QSAR) models can be developed. These models create a mathematical relationship between the chemical structures of the compounds and their biological activity, allowing for the prediction of the activity of new, unsynthesized derivatives. The integration of these computational approaches provides a powerful platform for the rational design of novel therapeutics based on the this compound scaffold.

Applications and Research Trajectories of 5 Iodoisoindoline in Specialized Fields

Medicinal Chemistry and Biological Activity Research

The versatility of the isoindoline (B1297411) structure, enhanced by the presence of the iodo group, allows for the exploration of a wide range of biological activities. gsconlinepress.com

The quest for novel antiviral agents has led researchers to explore various heterocyclic compounds, including isoindoline derivatives. While direct studies on 5-iodoisoindoline's antiviral properties are not extensively documented, the broader class of isoindoline and isoindolinone derivatives has shown promise in this area. For instance, certain substituted isoindolinone compounds have been identified as potential agents for inhibiting HIV replication. google.com The core structure is seen as a viable scaffold for developing new antiviral drugs. google.comnih.gov

Research into related structures, such as isatin (B1672199) derivatives, has yielded compounds with significant antiviral activity against viruses like Influenza A (H1N1), Herpes Simplex Virus 1 (HSV-1), and Coxsackievirus B3 (COX-B3). mdpi.com For example, a series of 5-((3-(trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione derivatives demonstrated potent antiviral effects in vitro. mdpi.com This suggests that the broader indoline (B122111) and isoindoline frameworks are fruitful starting points for antiviral drug discovery.

| Compound Class | Virus Targeted | Key Findings | Reference |

| Isoindolinone Derivatives | HIV | Potential to inhibit viral replication. | google.com |

| Isoquinolone Derivatives | Influenza A and B | Identified as viral polymerase inhibitors. | nih.gov |

| Isatin Derivatives | H1N1, HSV-1, COX-B3 | Displayed high antiviral activity with low micromolar IC50 values. | mdpi.com |

| Indol-3-carboxylic Acid Derivative | SARS-CoV-2 | Completely inhibited viral replication in vitro at 52.0 μM. | actanaturae.ru |

This table summarizes the antiviral research on isoindoline-related structures.

Isoindoline derivatives have been investigated for their potential as anti-inflammatory agents. niscpr.res.in The structural similarities between some isoindoline-based compounds and known anti-inflammatory drugs have prompted research into their mechanism of action, often targeting enzymes like cyclooxygenase (COX). researchgate.net The development of multitarget drugs that can modulate various inflammatory pathways is a promising strategy. nih.gov

Studies have shown that certain isoindole-1,3-dione derivatives exhibit anti-inflammatory properties by inhibiting heat-induced hemolysis and bovine albumin denaturation. niscpr.res.in For example, some synthesized derivatives showed up to 73.01% inhibition of heat-induced hemolysis and 79.86% inhibition of bovine albumin denaturation at a concentration of 500 µg/mL. niscpr.res.in The design of these compounds is often guided by the structures of established anti-inflammatory agents like Indoprofen and Celecoxib. researchgate.net

The antimicrobial potential of isoindoline derivatives is an active area of research. gsconlinepress.com Studies have explored the synthesis of novel isoindolin-1-one (B1195906) derivatives and their activity against various bacterial and fungal pathogens. acs.org For instance, a series of isoindolin-1-one derivatives containing a piperidine (B6355638) moiety demonstrated good activity against phytopathogenic bacteria such as Pseudomonas syringae pv actinidiae (Psa) and Xanthomonas axonopodis pv. citri (Xac). acs.org

Furthermore, isoindole-1,3-dione derivatives have been synthesized and screened for their antimicrobial effects. jptcp.com Some of these compounds have shown notable activity against bacteria like Staphylococcus aureus and Escherichia coli, as well as fungi such as Candida albicans and Aspergillus niger. jptcp.com The introduction of an iodine atom, as in 5-iodopyrimidine (B189635) analogs, has been shown to enhance antibacterial and antifungal activities in some contexts. nih.gov

| Compound Series | Target Microbe(s) | Key Finding(s) | Reference |

| Isoindolin-1-one derivatives with piperidine | Psa, Xac, Xoo | Good to excellent antibacterial activity against phytopathogenic bacteria. | acs.org |

| Isoindoline-1,3-dione derivatives | S. aureus, E. coli, C. albicans, A. niger | Potential antibacterial and antifungal activity. | jptcp.com |

| 5-Iodopyrimidine analogs | Gram-positive and Gram-negative bacteria, Fungi | Introduction of iodine enhanced antimicrobial activity. | nih.gov |

This table presents findings from antimicrobial studies on isoindoline and related derivatives.

The isoindoline and isoindolinone skeletons are present in many compounds with recognized antitumor activity. jocpr.com Consequently, the synthesis and biological evaluation of novel derivatives are of significant interest in cancer research. jocpr.comdigitellinc.com These compounds can exert their anticancer effects through various mechanisms, including the inhibition of cancer cell growth and the induction of apoptosis. nih.govresearchgate.net

For example, novel 2-benzyl-6-substituted-ethoxy-isoindolinone derivatives have been synthesized and tested for their cytotoxicity against cell lines such as HT-29, K562, and HepG2. jocpr.com One compound, tert-butyl 4-(2-(2-benzyl-3-oxoisoindolin-5-yloxy) ethyl) piperazine-1-carboxylate, demonstrated antitumor activity against HepG2 cancer cells with an IC50 of 5.89 µM. jocpr.com Furthermore, aminopyrimidinylisoindoline derivatives have been designed as potent inhibitors of AXL kinase, a target in cancer therapy, with some compounds showing excellent efficacy. nih.gov

| Derivative Class | Cancer Cell Line(s) | Key Finding(s) | Reference |

| 2-benzyl-6-substituted-ethoxy-isoindolinones | HT-29, K562, HepG2 | Compound 11 showed an IC50 of 5.89 µM against HepG2. | jocpr.com |

| Aminopyrimidinylisoindolines | HeLa, MV4-11 | Potent inhibitors of AXL kinase with antiproliferative activity. | nih.gov |

| N-benzyl isoindole derivatives | A549-Luc | IC50 values of 114.25 and 116.26 μM. | acs.org |

This table highlights the anticancer potential of various isoindoline derivatives.

The ability of isoindoline derivatives to inhibit specific enzymes is a key aspect of their therapeutic potential.

Cyclooxygenase (COX): As mentioned in the anti-inflammatory section, isoindoline derivatives are being investigated as inhibitors of COX enzymes, which are crucial mediators of inflammation. researchgate.netnih.gov The goal is often to develop selective COX-2 inhibitors to minimize the gastrointestinal side effects associated with non-selective NSAIDs. researchgate.net

Indoleamine 2,3-Dioxygenase 1 (IDO1): IDO1 is an enzyme that plays a role in immune suppression, and its inhibition is a strategy in cancer immunotherapy. nih.gov Research has shown that COX-2 inhibitors can down-regulate the expression and activity of IDO1 in acute myeloid leukaemia (AML) cells, suggesting a link between these two enzymatic pathways. mdpi.com

4-Hydroxyphenylpyruvate Dioxygenase (HPPD): While direct inhibition of HPPD by this compound is not prominently reported, the broader class of heterocyclic compounds is often screened for inhibitory activity against various enzymes, and HPPD is a known target for herbicides.

The central nervous system effects of isoindoline derivatives have also been a subject of study. gsconlinepress.com Certain isoindoline-1,3-dione derivatives have been found to possess anxiolytic and sedative-like properties. scielo.org.mx These effects are often mediated through interactions with neurotransmitter systems, such as the GABAergic and serotonergic systems. scielo.org.mxnih.gov

For instance, studies on flavonoids from Tilia americana var. mexicana, which contain structures that can be conceptually related to parts of isoindoline derivatives, have demonstrated anxiolytic and sedative effects. scielo.org.mx These effects were inhibited by antagonists of benzodiazepine (B76468) and 5-HT1A serotonin (B10506) receptors, indicating the involvement of these pathways. scielo.org.mx While direct research on this compound is limited in this area, the general class of isoindoline compounds shows potential for development as CNS-active agents. gsconlinepress.commedipol.edu.tr

Studies on Nootropic and Antiarrhythmic Activities

While direct studies focusing exclusively on the nootropic and antiarrhythmic activities of this compound are not extensively documented in publicly available literature, research into related heterocyclic structures provides a basis for potential investigation.

Nootropic Activity: Nootropics, or "smart drugs," are substances that may improve cognitive function, particularly executive functions, memory, creativity, or motivation, in healthy individuals. google.cominformaticsjournals.co.in Research has shown that derivatives of other nitrogen-containing heterocycles, such as quinazolines and 2-oxopyrrolidines (structurally related to piracetam), exhibit nootropic potential. google.compharmpharm.ru For instance, molecular modeling studies of N-acyl derivatives of 2-oxo-1-pyrrolidineacetamide have predicted significant nootropic activity by interacting with GABAergic and glutamatergic receptors. pharmpharm.ru Furthermore, biochemical studies have demonstrated that compounds like boldine (B1667363) can reverse chemically-induced amnesia and inhibit acetylcholinesterase, a key enzyme in cognitive processes. nih.gov The investigation of this compound derivatives in established models of cognitive function, such as the Morris water maze or passive avoidance tests, could reveal similar activities. turkjps.org

Antiarrhythmic Activity: Cardiac arrhythmias are irregularities in the heartbeat, and antiarrhythmic agents work by modulating the ion channels that control cardiac muscle contraction. mdpi.com The search for new antiarrhythmic drugs is ongoing, with many studies focusing on heterocyclic compounds. clinmedkaz.orgresearchgate.net For example, quinolizidine (B1214090) derivatives have been shown to possess potent antiarrhythmic effects, in some cases superior to reference drugs like quinidine. researchgate.netmdpi.com The mechanism often involves the blockade of sodium or calcium channels. mdpi.comnih.gov Given that various isoindoline derivatives have been explored for a range of pharmacological effects, evaluating this compound and its analogues in preclinical arrhythmia models, such as those induced by adrenaline or calcium chloride, would be a logical step to explore their potential in this therapeutic area. mdpi.comnih.gov

Modulators of Serotonin Uptake and Fibrinogen Receptors

The isoindoline core is a well-established pharmacophore in the design of neuromodulators and cardiovascular agents.

Modulators of Serotonin Uptake: The serotonin transporter (SERT) is a primary target for antidepressants, particularly selective serotonin reuptake inhibitors (SSRIs). nih.gov The isoindoline scaffold is known to be a key structural element for selective serotonin uptake inhibition. mdpi.com Imaging SERT in the human brain using techniques like single photon emission computed tomography (SPECT) is a valuable tool for understanding psychiatric disorders. nih.govnih.gov This often involves radiolabeled ligands that bind specifically to SERT. A novel iodo-containing compound, [(125)I]ODAM, has been successfully developed and characterized as an imaging agent for SERT, demonstrating good binding affinity (Kᵢ = 2.8 nM) and specific uptake in serotonin-rich brain regions. nih.gov The structural similarity suggests that a radiolabeled version of this compound could potentially be explored for similar applications in neuroimaging.

Fibrinogen Receptor Modulators: Fibrinogen receptors, such as the glycoprotein (B1211001) IIb/IIIa (αIIbβ3) on platelets, play a crucial role in thrombosis. Antagonists of these receptors are potent antiplatelet agents. Research has explicitly identified isoindoline derivatives as fibrinogen receptor antagonists. mdpi.com A study detailed the synthesis of novel mimetics based on a 4-(isoindoline-5-yl)amino-4-oxobutyric acid scaffold, which demonstrated high potency in inhibiting platelet aggregation and blocking fibrinogen binding to its receptor. nih.govgoogle.ru This establishes a clear precedent for the isoindoline core in this area, suggesting that modifications of the this compound structure could yield new antithrombotic candidates. acs.org

Role as Pharmaceutical Intermediates in Drug Synthesis

The utility of this compound as a chemical building block is one of its most significant attributes in medicinal chemistry. Organic building blocks are fundamental units used to construct larger, more complex molecules with specific biological functions. boronmolecular.comnih.gov

Halogenated isoindolines are considered critical intermediates for synthesizing a variety of pharmaceutical agents. The iodine atom in this compound is particularly useful as it serves as a reactive site for carbon-carbon and carbon-heteroatom bond-forming reactions, such as the Suzuki, Heck, and Buchwald-Hartwig couplings. These reactions are cornerstones of modern drug discovery, allowing for the efficient assembly of complex molecular architectures.

A closely related compound, tert-butyl 5-chloroisoindoline-2-carboxylate, serves as a key precursor in the synthesis of Edoxaban, a factor Xa inhibitor used as an oral anticoagulant. Similarly, 2-(2,6-dioxopiperidin-3-yl)-4-iodoisoindoline-1,3-dione (B8117128) is a sophisticated building block used in the development of novel therapeutics, likely related to immunomodulatory drugs like thalidomide (B1683933) and lenalidomide, which also contain an isoindoline core. mdpi.comchemshuttle.com The versatility of the iodo-group makes this compound a valuable starting material for creating libraries of diverse compounds for high-throughput screening and lead optimization. researchgate.net

Preclinical Research and Biological Evaluation

Before any new chemical entity can be considered for human use, it must undergo rigorous preclinical research and biological evaluation. This process assesses the compound's efficacy and safety in non-human systems. ontosight.ai

For a compound like this compound or its derivatives, preclinical studies would involve several stages:

In Vitro Evaluation: Initial testing against specific biological targets. For example, derivatives of mdpi.comontosight.aioxazolo[5,4-e]isoindole were tested against a panel of 60 human tumor cell lines to determine their antiproliferative activity, with the most active compounds showing nanomolar potency. researchgate.net Similarly, N-benzylisoindole-1,3-dione derivatives were evaluated for their cytotoxic effects against adenocarcinoma cells, yielding IC₅₀ values around 115 µM. acs.org

In Vivo Efficacy Models: If in vitro results are promising, the compound is tested in animal models of disease. The mdpi.comontosight.aioxazolo[5,4-e]isoindole derivatives were shown to reduce tumor growth in a mesothelioma xenograft model. researchgate.net In another example, isoindoline amide derivatives demonstrated dose-dependent efficacy in rat models of osteoarthritis. acs.org

Toxicology and Safety Pharmacology: These studies assess potential adverse effects. Acute and subacute toxicity studies were performed for N-benzylisoindole-1,3-dione derivatives in mice to determine safe dosage ranges and observe any pathological changes. acs.org

The table below summarizes the types of evaluations conducted in preclinical research for isoindoline-based compounds.

| Evaluation Type | Purpose | Example Study Parameters | Example Findings for Isoindoline Derivatives |

| In Vitro Cytotoxicity | To assess the antiproliferative effects on cancer cells. | MTT assay, IC₅₀ determination. | IC₅₀ of 114-116 µM for N-benzyl derivatives against A549-Luc cells. acs.org |

| Mechanism of Action | To understand how the compound works at a cellular level. | Cell cycle analysis, apoptosis assays, tubulin polymerization inhibition. | mdpi.comontosight.aioxazolo[5,4-e]isoindole derivatives induced G2/M cell cycle arrest and apoptosis by inhibiting tubulin polymerization. researchgate.net |

| In Vivo Efficacy | To test the therapeutic effect in a living organism. | Xenograft tumor models, chemically-induced disease models (e.g., osteoarthritis). | Significant reduction in tumor volume in mesothelioma xenografts; dose-dependent cartilage protection in osteoarthritis models. researchgate.netacs.org |

| In Vivo Toxicology | To evaluate the safety profile of the compound. | Acute and subacute toxicity studies, histopathology of major organs. | Determination of tolerated doses and observation of any organ-specific toxicity. acs.org |

Biochemical Research Applications

Beyond its direct therapeutic potential, this compound can be a valuable tool in biochemical research.

Probes for Biochemical Pathways

The study of biochemical pathways is fundamental to understanding physiology and disease. Chemical probes are essential tools for this research. The iodine atom on this compound makes it an ideal candidate for conversion into a radiolabeled probe. By replacing the stable ¹²⁷I isotope with a radioactive one, such as ¹²³I, ¹²⁵I, or ¹³¹I, the molecule can be transformed into a tracer for imaging techniques like SPECT.

Such a radiotracer could be used to:

Visualize Target Distribution: If a derivative of this compound is found to bind with high affinity and selectivity to a specific receptor or enzyme, its radiolabeled version could be used to map the distribution of that target in the body.

Study Pharmacokinetics: A radiolabeled compound allows for non-invasive tracking of its absorption, distribution, metabolism, and excretion (ADME) profile in real-time within a living organism.

Probe Pathway Dynamics: As seen with the SERT imaging agent [(125)I]ODAM, these probes can help quantify the density of transporters and assess how they are affected by disease or drug treatment. nih.govnih.gov

Study of Molecular Interactions with Biomolecules

Understanding how a small molecule like this compound interacts with its biological targets (e.g., proteins, nucleic acids) is crucial for drug design and optimization. This is often achieved through a combination of computational and experimental methods.